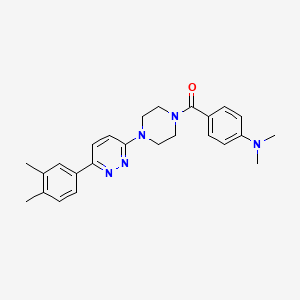
(4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is an intriguing chemical compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves the following steps:
A starting material of 4-(dimethylamino)benzaldehyde is reacted with hydrazine hydrate to form 4-(dimethylamino)phenylhydrazone.
The hydrazone is then condensed with 3,4-dimethylphenylacetyl chloride to form the intermediate 3,4-dimethylphenylhydrazone.
The final step involves the cyclization of this intermediate with 1-(4-piperazinyl)pyridazine to yield the target compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to improve yield and efficiency. This may involve the use of automated reactors, controlled temperature conditions, and specific catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: This compound may undergo oxidation to form various oxidized derivatives.
Reduction: The reduction can lead to the formation of reduced analogs.
Substitution: It can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution conditions: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products: The major products depend on the type of reaction it undergoes. For instance, oxidation could lead to quinone-like structures, while reduction may result in amine derivatives.
科学的研究の応用
In Chemistry: The compound is valuable for studying reaction mechanisms and for use as an intermediate in organic synthesis.
In Biology and Medicine: Its potential bioactivity makes it a candidate for pharmaceutical research, particularly for designing new therapeutic agents.
In Industry: The compound could be utilized in the development of new materials with specific electronic or photonic properties.
作用機序
The specific mechanism by which (4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone exerts its effects would depend on its biological target. Generally, it may interact with cellular proteins or receptors, influencing various signaling pathways and biological processes.
類似化合物との比較
(4-Phenyl)pyridazine derivatives.
Piperazine-based compounds.
Substituted phenylmethanones.
This compound's combination of structural features makes it an exciting subject for ongoing research and development across multiple fields.
生物活性
The compound (4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.
Structure and Properties
This compound features a piperazine ring, a pyridazine moiety, and a dimethylamino group, which are known to influence its pharmacological properties. The chemical structure can be represented as follows:
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes. It is particularly noted for its affinity towards dopamine receptors, specifically the D3 subtype. Research indicates that similar compounds have shown selectivity for D3 over D2 receptors, which is crucial for therapeutic applications in neuropsychiatric disorders .
2. Inhibition Studies
Recent studies have demonstrated that derivatives of this compound can inhibit certain kinases associated with cancer progression. For instance, compounds with similar structures have been reported to inhibit mutant forms of protein tyrosine kinase KIT and PDGFRA, which are implicated in gastrointestinal stromal tumors (GIST) .
Case Study 1: Antidepressant Activity
A study investigating the antidepressant-like effects of piperazine derivatives found that compounds similar to the one exhibited significant reductions in immobility time in forced swim tests, indicating potential antidepressant properties. The mechanism was linked to modulation of serotonergic and dopaminergic pathways .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of related compounds revealed that they effectively inhibited cell proliferation in various cancer cell lines through apoptosis induction. The study provided evidence of the compound's ability to activate caspase pathways, leading to programmed cell death .
Data Tables
特性
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-18-5-6-21(17-19(18)2)23-11-12-24(27-26-23)29-13-15-30(16-14-29)25(31)20-7-9-22(10-8-20)28(3)4/h5-12,17H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYRUMVHWJZTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














